Introduction: Bridging Near-Infrared Imaging and Bioorthogonal Chemistry
Introduction: Bridging Near-Infrared Imaging and Bioorthogonal Chemistry
An In-Depth Technical Guide to Cyanine7 Tetrazine: Structure, Bioorthogonal Reactivity, and Applications
In the landscape of modern chemical biology and drug development, the ability to visualize and track molecules within living systems with high precision is paramount. Cyanine7 (Cy7) tetrazine emerges as a powerful molecular tool at the intersection of near-infrared (NIR) fluorescence imaging and bioorthogonal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the underlying principles of its reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.
At its core, Cyanine7 tetrazine is a conjugate molecule comprising two functionally critical moieties: a Cyanine7 fluorophore and a 1,2,4,5-tetrazine ring. The Cy7 component is a heptamethine cyanine dye renowned for its excitation and emission profiles in the NIR spectrum (approximately 750 nm and 773 nm, respectively).[1] This spectral window is highly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1][2]
The tetrazine component is a unique six-membered aromatic ring containing four nitrogen atoms.[] Its electron-deficient nature makes it an exceptionally reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[4][5] This reaction, often termed a "click chemistry" reaction, is characterized by its extraordinary speed, high selectivity, and biocompatibility, enabling the formation of stable covalent bonds within complex biological environments without interfering with native biochemical processes.[4][6][7]
PART 1: The Chemical Architecture of Cyanine7 Tetrazine
The functionality of Cyanine7 tetrazine is a direct result of its hybrid chemical structure, which marries the spectral properties of a NIR dye with the bioorthogonal reactivity of a tetrazine.
Core Components:
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The 1,2,4,5-Tetrazine Ring: This is the bioorthogonal reactive handle of the molecule. The four nitrogen atoms in the aromatic ring withdraw electron density, rendering it highly electron-poor. This electronic characteristic is the driving force for its rapid reaction with electron-rich dienophiles, such as strained alkenes.[][8] The stability and reactivity of the tetrazine ring can be modulated by the substituents attached to it.[8][9]
-
The Cyanine7 Fluorophore: Cy7 is a polymethine dye characterized by a long conjugated chain of carbons flanked by two nitrogen-containing heterocyclic groups (typically indolenine). This extensive π-conjugated system is responsible for its ability to absorb and emit light in the NIR region.[1] Cy7 conjugates are known for being bright, photostable, and pH-insensitive, making them robust reporters for imaging applications.[2]
-
The Linker: A linker moiety covalently connects the tetrazine ring to the Cy7 dye. The nature of this linker can vary between different commercial products, influencing properties such as solubility and steric accessibility. Often, a flexible polyethylene glycol (PEG) or a simple alkyl chain is used to ensure that both the fluorophore and the tetrazine can function without significant steric hindrance.
The precise molecular formula and weight can vary depending on the specific salt form and linker used by the manufacturer. Representative examples include C₄₇H₅₄N₇F₆OP (MW: 877.94) and C₄₄H₄₉N₇O₇S₂ (MW: 852.04).[1][2]
Structural Representation
Caption: Conceptual structure of Cyanine7 Tetrazine.
PART 2: Physicochemical and Spectral Properties
For any chemical probe, a thorough understanding of its physical and spectral properties is crucial for designing robust and reproducible experiments.
General Properties
| Property | Description | Source |
| Appearance | Dark colored solid | [1] |
| Molecular Weight | ~852 - 878 g/mol (Varies by derivative) | [1][2] |
| Solubility | Good solubility in organic solvents like DMF and DMSO. Water-soluble variants are also available. | [1][2] |
| Storage Conditions | Store at -20°C in the dark. Should be desiccated. Can be transported at room temperature for up to 3 weeks. | [1] |
| Quality Control | Typically verified by ¹H NMR and HPLC-MS (≥95% purity). | [1][] |
Spectral Characteristics
| Parameter | Value | Significance | Source |
| Excitation Maximum (λ_abs_) | ~750 nm | Wavelength of light for optimal excitation. | [1] |
| Emission Maximum (λ_em_) | ~773 nm | Wavelength of peak fluorescence emission. | [1] |
| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the molecule absorbs light at the excitation maximum. A high value indicates a bright dye. | [1] |
| Quantum Yield | High | Efficient conversion of absorbed photons into emitted fluorescence. | [10] |
PART 3: Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The utility of Cyanine7 tetrazine in bioconjugation hinges on its participation in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][11]
Causality Behind the Reaction Choice
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), was first reported as a bioorthogonal tool in 2008.[4] Its selection for biological applications is deliberate and based on several key principles:
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Exceptional Kinetics: The reaction is extremely rapid, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹, allowing for efficient labeling at low, physiologically relevant concentrations.[7][12] This speed minimizes the required incubation time and the amount of labeling reagent.
-
Biocompatibility: The reaction proceeds readily in aqueous media, at neutral pH, and at room or physiological temperatures.[11] Critically, it does not require a cytotoxic metal catalyst, a major limitation of other click chemistry reactions.
-
High Selectivity: Tetrazines and strained alkenes are abiotic; they do not exist in biological systems. Consequently, they react selectively with each other without cross-reacting with endogenous functional groups like amines, thiols, or carboxylates.[6]
-
Irreversibility: The initial [4+2] cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and ensures the formation of a highly stable dihydropyridazine product.[7]
Reaction Workflow
The process involves two key steps:
-
A biomolecule of interest (e.g., an antibody, peptide, or small molecule) is first chemically modified with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[13]
-
The TCO-modified biomolecule is then treated with Cyanine7 tetrazine. The IEDDA reaction proceeds rapidly, resulting in the stable, covalent attachment of the Cy7 fluorophore to the target biomolecule.[11]
Caption: Workflow for labeling with Cy7-Tetrazine.
PART 4: Synthesis and Practical Considerations
While end-users typically purchase pre-synthesized Cyanine7 tetrazine, understanding its synthesis provides insight into its purity and stability.
Synthetic Challenges and Solutions
The synthesis of 1,2,4,5-tetrazines has historically presented challenges. The classic Pinner synthesis, for instance, requires harsh conditions, including the use of excess anhydrous hydrazine, which is not compatible with many functional groups present on complex molecules like fluorophores.[][14] This has historically limited the diversity of available tetrazine probes.[14]
To address these limitations, modern synthetic methods have been developed. These include:
-
Use of Stable Tetrazine Building Blocks: Strategies using precursors like 3,6-dichloro-1,2,4,5-tetrazine allow for the introduction of functional groups via nucleophilic substitution under milder conditions.[14]
-
Advanced Cascade Reactions: An elimination-Heck cascade reaction has been reported for the synthesis of alkenyl tetrazines, providing an efficient route to highly conjugated and fluorogenic probes.[14][15]
These advancements have been crucial for expanding the toolkit of tetrazine-based probes available for bioorthogonal applications.[15]
PART 5: Experimental Protocol - General Methodology for Protein Labeling
This protocol provides a self-validating framework for the covalent labeling of a trans-cyclooctene (TCO)-modified protein with Cyanine7 tetrazine.
Objective: To covalently conjugate Cyanine7 tetrazine to a TCO-functionalized protein for use in fluorescence-based downstream applications.
Materials:
-
TCO-modified protein (in a compatible buffer, e.g., PBS pH 7.4)
-
Cyanine7 tetrazine (dissolved in DMSO to create a 1-10 mM stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Methodology:
-
Reagent Preparation:
-
Equilibrate the TCO-modified protein to room temperature.
-
Prepare a fresh stock solution of Cyanine7 tetrazine in anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that readily dissolves the probe and is generally well-tolerated in small amounts in aqueous reaction mixtures.
-
-
Stoichiometric Calculation:
-
Determine the molar concentrations of the protein and the Cyanine7 tetrazine stock solution.
-
Calculate the volume of the tetrazine stock needed to achieve a desired molar excess (typically 3-10 equivalents relative to the protein). Expertise Insight: A slight molar excess of the tetrazine probe is used to drive the reaction to completion. However, a very large excess should be avoided to simplify the post-reaction purification process.
-
-
Conjugation Reaction:
-
Add the calculated volume of Cyanine7 tetrazine stock solution to the protein solution.
-
Mix gently by pipetting or brief vortexing. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is often complete in minutes, but a longer incubation ensures maximum labeling efficiency.[7] Protect the reaction from light to prevent photobleaching of the Cy7 dye.
-
-
Purification of the Conjugate:
-
Remove the unreacted, excess Cyanine7 tetrazine probe from the labeled protein. This is a critical step to reduce background signal in imaging experiments.
-
Method A (Size-Exclusion Chromatography): Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS. The larger protein conjugate will elute in the void volume, while the small molecule dye will be retained.
-
Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization and Validation:
-
Confirm successful conjugation using UV-Vis spectroscopy. The spectrum of the purified product should show two absorbance peaks: one for the protein (around 280 nm) and one for the Cy7 dye (around 750 nm).
-
Quantify the degree of labeling (DOL) by applying the Beer-Lambert law using the known extinction coefficients of the protein and the dye.
-
-
Storage:
-
Store the purified Cy7-labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
-
Conclusion
Cyanine7 tetrazine stands as a testament to the power of chemical innovation in biological research. Its intelligently designed structure combines the best-in-class features of near-infrared fluorescence and bioorthogonal reactivity. The molecule's ability to undergo extremely rapid and selective IEDDA reactions under physiological conditions has made it an indispensable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules in their native environment.[4][11][16] As research continues to push the boundaries of molecular imaging and therapy, the principles embodied by Cyanine7 tetrazine will undoubtedly pave the way for the development of even more sophisticated and powerful chemical probes.
References
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Al-Rawashdeh, B., Al-Smadi, M., Al-Bataineh, S., & Al-Zoubi, M. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. PubMed. [Link]
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Wang, H., et al. (2017). A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes. PMC. [Link]
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Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. PMC. [Link]
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Devaraj, N. K., et al. (2009). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
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Jiang, D., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]
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ten Hoeve, W., et al. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. [Link]
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Mehl Research Group, Oregon State University. Bioorthogonal Ligations. [Link]
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ResearchGate. (2020). (PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. [Link]
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Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. [Link]
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